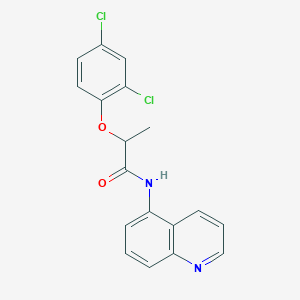![molecular formula C22H25N3O4 B278351 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278351.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide exerts its effects by binding to and modulating the activity of dopamine receptors, specifically the D3 subtype. This results in the regulation of dopamine signaling pathways, which are involved in the regulation of mood, motivation, and reward. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine signaling pathways, the regulation of mood and motivation, and the inhibition of cancer cell growth. In animal studies, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to reduce anxiety-like behavior and improve mood-related behaviors. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments, including its specificity for dopamine receptors and its ability to modulate multiple neurotransmitter systems. However, there are also limitations to its use, including its low solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide, including the development of more potent and selective compounds, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other areas, such as addiction and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide and its potential side effects.
合成法
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using chromatography techniques to obtain pure N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide.
科学的研究の応用
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, psychiatry, and oncology. In neuroscience, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. In psychiatry, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been investigated for its potential use in the treatment of anxiety and depression. In oncology, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been studied for its ability to inhibit the growth of cancer cells.
特性
製品名 |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C22H25N3O4 |
分子量 |
395.5 g/mol |
IUPAC名 |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-2-3-21(26)25-12-10-24(11-13-25)18-7-5-17(6-8-18)23-22(27)16-4-9-19-20(14-16)29-15-28-19/h4-9,14H,2-3,10-13,15H2,1H3,(H,23,27) |
InChIキー |
UGNFXDBXUBDXEZ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide](/img/structure/B278270.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278273.png)
![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)
![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)